REACTION_CXSMILES
|
[H-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:7]=[CH:8][C:9]=1[Cl:10].Cl[CH2:17][C:18]([O-:20])=[O:19].[Na+].Cl>CS(C)=O>[Cl:3][C:4]1[CH:5]=[C:6]([CH:11]([C:12]([O:14][CH3:15])=[O:13])[CH2:17][C:18]([OH:20])=[O:19])[CH:7]=[CH:8][C:9]=1[Cl:10] |f:0.1,3.4|
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Name
|
|
Quantity
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17.94 g
|
Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)CC(=O)OC
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Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50.38 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution being continuously stirred at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
suspended at room temperature
|
Type
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ADDITION
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Details
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even after the end of the dropwise addition
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Type
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STIRRING
|
Details
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the solution was stirred at room temperature
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Type
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STIRRING
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Details
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the solution was stirred vigorously
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Type
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EXTRACTION
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Details
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The reaction mixture was extracted with 800 ml of ether
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Type
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WASH
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Details
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the organic layer was washed with 500 ml of water (three times) and 500 ml of a saturated saline solution (once)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away
|
Type
|
CUSTOM
|
Details
|
to obtain 123.94 g of an oily substance
|
Type
|
CUSTOM
|
Details
|
This oily substance was crystallized
|
Type
|
ADDITION
|
Details
|
by treating it with about 400 ml of an ethyl acetate/hexane (1/20) mixture
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Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered out
|
Type
|
WASH
|
Details
|
washed with a small quantity of ethyl acetate/hexane (1/20)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CC(=O)O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |